molecular formula C7H12O3 B1195278 4-Hydroxybutyl acrylate CAS No. 2478-10-6

4-Hydroxybutyl acrylate

Cat. No.: B1195278
CAS No.: 2478-10-6
M. Wt: 144.17 g/mol
InChI Key: NDWUBGAGUCISDV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Hydroxybutyl Acrylate (4-HBA) is primarily used as a monomer in the production of polymers . It forms homopolymers and copolymers, which can be prepared with acrylic acid and its salts, amides and esters, and with methacrylates, acrylonitrile, maleic acid esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, butadiene, unsaturated polyesters, and drying oils . Therefore, the primary targets of 4-HBA are these various organic and inorganic compounds with which it readily undergoes addition reactions .

Mode of Action

4-HBA interacts with its targets through polymerization, a process in which small molecules (monomers) chemically combine to form a large chainlike or network molecule (polymer) . This process is generally stabilized by using air as a blanket gas and by the addition of 300 ppm hydroquinone monomethyl ether (MEHQ) . The polymerization of 4-HBA can result in the formation of materials with properties such as crosslinking, adhesion, scratch resistance, weatherability, rheology modification, and low VOC .

Biochemical Pathways

The biochemical pathways involved in the action of 4-HBA are primarily related to the synthesis of polymers . In the context of biotechnology, 4-HBA has been used in the production of poly(4-hydroxybutyrate) (P4HB), a biodegradable polymer . The synthesis of P4HB involves the conversion of unrelated carbon sources (e.g., sugars) to 4HB .

Pharmacokinetics

It’s known that 4-hba is a liquid at room temperature with a density of 1039 g/cm3 . It has a boiling point of 236 °C and a freezing point of less than -80 °C . Its vapor pressure at 20 °C is 0.005 mbar .

Result of Action

The polymerization of 4-HBA results in the formation of polymers with various beneficial properties, including adhesion, weatherability, crosslinking, scratch resistance, rheology modification, and low VOC . These properties make 4-HBA a valuable component in the production of various materials, including coatings, adhesives, sealants, and elastomers .

Action Environment

The action of 4-HBA is influenced by environmental factors such as temperature and the presence of other chemicals . For instance, the polymerization of 4-HBA is generally stabilized by using air as a blanket gas and by the addition of 300 ppm MEHQ .

Safety and Hazards

4-HBA must always be stored under air, and never under inert gases . The presence of oxygen is required for the stabilizer to function effectively . It is generally stabilized by using air as a blanket gas and by addition of 300 ppm hydroquinone monomethyl ether (MEHQ) .

Future Directions

The global 4-HBA market size was US$ 9 million in 2020 and it is expected to reach US$ 12 million by the end of 2027, with a CAGR of 3.4% during 2021-2027 . This indicates a promising future for 4-HBA in the chemical industry.

Biochemical Analysis

Biochemical Properties

4-Hydroxybutyl acrylate plays a significant role in biochemical reactions, particularly in the synthesis of polymers. It interacts with various enzymes and proteins during these reactions. For instance, it can undergo esterification reactions catalyzed by enzymes such as lipases. The interaction with these enzymes involves the formation of ester bonds between the hydroxyl group of this compound and the carboxyl group of acrylic acid . This interaction is crucial for the formation of polymer chains, which are essential in various industrial applications.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain hydrolases by forming covalent bonds with their active sites. This inhibition can result in changes in cellular processes such as signal transduction and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. The degradation products can have different effects on cellular function compared to the parent compound. Long-term studies have shown that this compound can cause changes in cellular morphology and function, particularly in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These toxic effects are primarily due to the compound’s ability to interact with and disrupt cellular membranes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond to produce acrylic acid and 4-hydroxybutanol. These metabolites can further participate in other metabolic reactions, affecting the overall metabolic flux and metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may be localized to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes such as protein synthesis and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxybutyl acrylate can be synthesized through the esterification of acrylic acid with 1,4-butanediol. This reaction typically involves the use of a catalyst such as Amberlyst 15 . Another method involves the transesterification of methyl acrylate with 1,4-butanediol in the presence of a dialkyltin oxide catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves the direct esterification of acrylic acid with 1,4-butanediol using solid catalysts. This method helps avoid issues related to liquid catalysts, such as recovery and reuse of the catalyst, difficult product recovery, and corrosion .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybutyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

4-hydroxybutyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O3/c1-2-7(9)10-6-4-3-5-8/h2,8H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWUBGAGUCISDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29086-87-1, 73310-36-8
Record name 2-Propenoic acid, 4-hydroxybutyl ester, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(oxy-1,4-butanediyl), α-(1-oxo-2-propen-1-yl)-ω-hydroxy-
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DSSTOX Substance ID

DTXSID3044623
Record name 4-Hydroxybutyl prop-2-enoate
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Molecular Weight

144.17 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 4-hydroxybutyl ester
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CAS No.

2478-10-6, 51309-28-5
Record name 4-Hydroxybutyl acrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Hydroxybutyl acrylate
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Record name Hydroxybutyl acrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 4-hydroxybutyl ester
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Record name 4-Hydroxybutyl prop-2-enoate
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Record name 4-hydroxybutyl acrylate
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Record name Hydroxybutyl acrylate
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Record name 4-HYDROXYBUTYL ACRYLATE
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Synthesis routes and methods I

Procedure details

Two mols of 1,4-butanediol, 2 mols of acrylic acid, 0.1 ml of sulfuric acid and 0.001 mol of hydroquinone were dissolved in 100 mol of toluene, and the solution was refluxed for 4 hours while removing water generated. After the completion of the reaction, the solvent was distilled off under reduced pressure, and the residue was purified through silica gel column chromatography using acetone as an eluent to obtain 4-hydroxybutyl acrylate. One mol of 4-hydroxybutyl acrylate obtained, 1 mol of catechol and 1 mol of borane were reacted in dichloromethane at room temperature, and 1 mol of LiBr was further added and dissolved to obtain a desired compound.
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Synthesis routes and methods II

Procedure details

99 parts by weight of butyl acrylate, 1.0 part by weight of 4-hydroxybutyl acrylate, 0.3 parts by weight of 2,2-azobisisobutyronitrile, and ethyl acetate were added to a reactor vessel equipped with a cooling tube, a nitrogen introducing tube, a thermometer, and a stirrer so that a solution was formed. While nitrogen gas was blown into the solution, the solution was then subjected to a polymerization reaction at 60° C. for 4 hours to give an acrylate copolymer of butyl acrylate and 4-hydroxybutyl acrylate with a weight average molecular weight of 1,650,000.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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